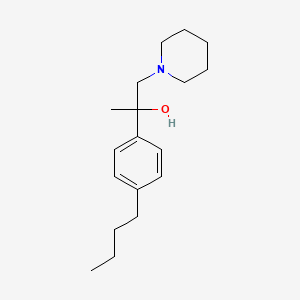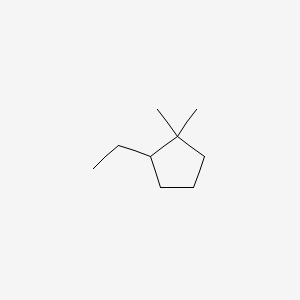
2-Ethyl-1,1-dimethylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1,1-dimethylcyclopentane is an organic compound with the molecular formula C9H18. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing a ring of carbon atoms. This compound is characterized by a cyclopentane ring substituted with an ethyl group and two methyl groups. Its structure can be represented as:
CH3 | CH3 - C - CH2 - CH2 - CH2 - CH2 - CH | CH2 - CH3 Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,1-dimethylcyclopentane typically involves the alkylation of cyclopentane derivatives. One common method is the Friedel-Crafts alkylation, where cyclopentane is reacted with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. The product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-1,1-dimethylcyclopentane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to yield alkanes.
Substitution: Halogenation reactions can occur with halogens (Cl2, Br2) under UV light or heat, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, acidic or basic conditions, temperatures around 25°C to 100°C.
Reduction: H2 gas, Pd/C catalyst, room temperature to 50°C.
Substitution: Cl2 or Br2, UV light or heat, room temperature to 100°C.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated cyclopentanes.
Applications De Recherche Scientifique
2-Ethyl-1,1-dimethylcyclopentane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cycloalkanes. It also serves as a precursor for the synthesis of more complex organic molecules.
Biology: Research on its biological activity and potential as a bioactive compound is ongoing. It may have applications in the development of pharmaceuticals.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals, lubricants, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1,1-dimethylcyclopentane depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s carbon-hydrogen bonds are broken and replaced with carbon-oxygen bonds, leading to the formation of carboxylic acids or ketones. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular membranes and enzymes, affecting their function.
Comparaison Avec Des Composés Similaires
Cyclopentane: A simple cycloalkane with no substituents.
1,1-Dimethylcyclopentane: A cyclopentane ring with two methyl groups at the same carbon.
2-Ethylcyclopentane: A cyclopentane ring with an ethyl group at the second carbon.
Comparison: 2-Ethyl-1,1-dimethylcyclopentane is unique due to the presence of both ethyl and methyl groups on the cyclopentane ring This substitution pattern affects its physical and chemical properties, such as boiling point, melting point, and reactivity Compared to cyclopentane, it has higher molecular weight and different reactivity due to the presence of substituents
Propriétés
Numéro CAS |
54549-80-3 |
|---|---|
Formule moléculaire |
C9H18 |
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
2-ethyl-1,1-dimethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-4-8-6-5-7-9(8,2)3/h8H,4-7H2,1-3H3 |
Clé InChI |
RXPIHZJWAFCHEJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


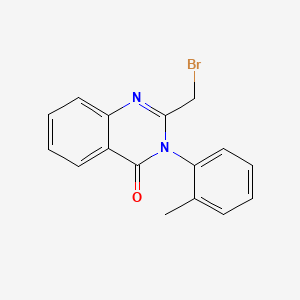
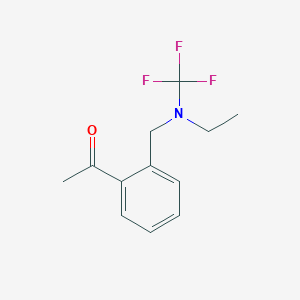
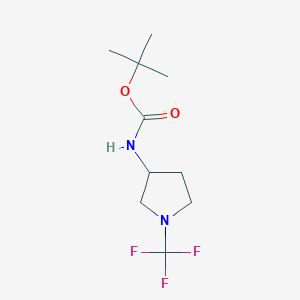
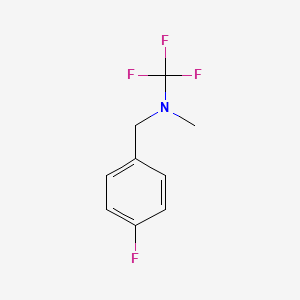
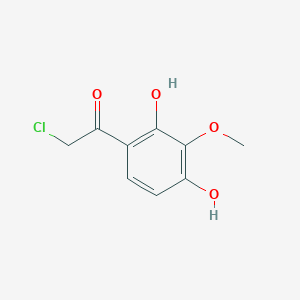
![1H-Pyrrolo[1,2-A]imidazol-2(3H)-one](/img/structure/B13952888.png)

![Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13952893.png)
![16-ethyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene](/img/structure/B13952901.png)
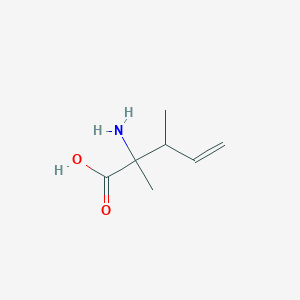
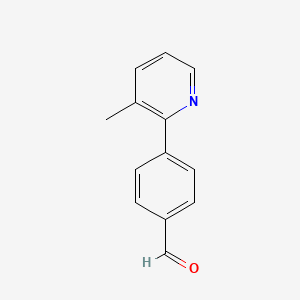
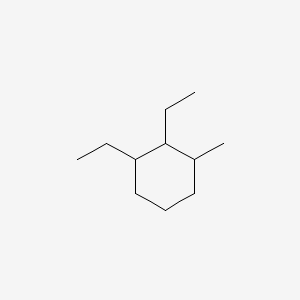
![tert-butyl (1R,3S,4S)-3-[6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13952923.png)
